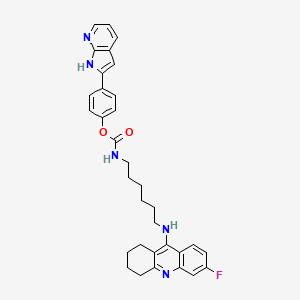
2,4-Dichloropyrimidine-d2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloropyrimidine-d2 is a deuterium-labeled derivative of 2,4-Dichloropyrimidine. This compound is primarily used in scientific research as a sensitizer and is known for its applications in various chemical reactions and synthetic processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4-Dichloropyrimidine-d2 is synthesized by the chlorination of uracil. The process involves adding uracil, phosphorus trichloride, and xylene amine into a reaction pot, heating to 130°C, and refluxing for about 45 minutes. The mixture is then slightly cooled and placed in crushed ice, resulting in the precipitation of a purple solid. This solid is filtered while hot, washed with ice water, and vacuum dried. The crude product is decolorized with petroleum ether and recrystallized to obtain 2,4-Dichloropyrimidine .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques and automated systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dichloropyrimidine-d2 undergoes various chemical reactions, including substitution reactions. It is known for its effective one-pot, regioselective double Suzuki coupling reaction, which yields diarylated pyrimidines .
Common Reagents and Conditions: The common reagents used in these reactions include N-substituted cyclic amines, triethylamine, and cesium carbonate. The reactions are typically carried out in alcoholic solvent mixtures, which afford greater reactivity and lower temperatures compared to polar aprotic solvents .
Major Products Formed: The major products formed from these reactions include 2-amino-4-chloropyrimidines and 4-amino-2-chloropyrimidines. These products are valuable intermediates in the synthesis of medicinally important compounds .
Applications De Recherche Scientifique
2,4-Dichloropyrimidine-d2 is widely used in scientific research due to its role as a sensitizer. It is employed in the synthesis of medicinally important compounds, such as 4-aryl-5-pyrimidinylimidazoles. The compound’s ability to undergo regioselective double Suzuki coupling reactions makes it a valuable tool in organic synthesis .
In biology and medicine, this compound is used to study the mechanisms of action of various drugs and to develop new therapeutic agents. Its applications extend to the industrial sector, where it is used in the production of pharmaceuticals and other chemical products .
Mécanisme D'action
The mechanism of action of 2,4-Dichloropyrimidine-d2 involves its role as a sensitizer. It participates in nucleophilic aromatic substitution reactions, where it displaces the chlorine atoms at positions 2 and 4 of the pyrimidine ring. This reaction is facilitated by the presence of electron-donating groups and suitable reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 2,4-Dichloropyrimidine
- 2,6-Dichloropyrimidine
- 2,4-Dichloropyridine
- 2,6-Dichloropyridine
Uniqueness: 2,4-Dichloropyrimidine-d2 is unique due to its deuterium labeling, which makes it particularly useful in isotopic labeling studies. This labeling allows researchers to track the compound’s behavior in various chemical and biological systems, providing valuable insights into reaction mechanisms and metabolic pathways .
Propriétés
Formule moléculaire |
C4H2Cl2N2 |
|---|---|
Poids moléculaire |
150.99 g/mol |
Nom IUPAC |
2,4-dichloro-5,6-dideuteriopyrimidine |
InChI |
InChI=1S/C4H2Cl2N2/c5-3-1-2-7-4(6)8-3/h1-2H/i1D,2D |
Clé InChI |
BTTNYQZNBZNDOR-QDNHWIQGSA-N |
SMILES isomérique |
[2H]C1=C(N=C(N=C1Cl)Cl)[2H] |
SMILES canonique |
C1=CN=C(N=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-[(3-anilino-3-oxopropyl)-octylamino]-N-phenylpropanamide](/img/structure/B15136987.png)
![4-[7-Fluoro-1-(pyridazin-3-ylmethyl)benzimidazol-2-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B15136992.png)


